1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide
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Overview
Description
This compound is a derivative of quinazoline, a class of organic compounds known for their wide range of biological properties . Quinazoline derivatives have been studied extensively for their potential therapeutic applications, particularly in cancer treatment . The character of these compounds depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves reactions with amines . For instance, quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as the Niementowski reaction .Molecular Structure Analysis
Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The structure of specific quinazoline derivatives, such as the one you’re asking about, would depend on the nature and position of its substituents .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, depending on the substituents present . For instance, some quinazoline derivatives have been found to be active against certain human cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives depend on their specific structure . For instance, the presence of different substituents can influence properties such as solubility, stability, and reactivity .Mechanism of Action
Target of Action
Similar quinazoline derivatives have shown considerable antiproliferative activity against various human cancer cell lines . Therefore, it’s plausible that this compound may also target proteins or enzymes involved in cell proliferation.
Mode of Action
Based on the observed effects of similar quinazoline derivatives, it can be inferred that this compound may interact with its targets to inhibit cell migration and induce cellular apoptosis and cell cycle arrest .
Biochemical Pathways
Given the observed effects of similar compounds, it’s likely that this compound affects pathways related to cell proliferation, apoptosis, and cell cycle regulation .
Result of Action
Similar compounds have been observed to inhibit cell migration, induce cellular apoptosis, and cause cell cycle arrest . These effects suggest that this compound may have potential antitumor activity.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(6-phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O3S/c30-26(36)19-12-14-33(15-13-19)28(37)20-10-11-21-23(16-20)32-29(38-17-25(35)18-6-2-1-3-7-18)34-24-9-5-4-8-22(24)31-27(21)34/h1-11,16,19H,12-15,17H2,(H2,30,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKUFWQHPZQZTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC(=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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